N-benzyl-3-hydroxypyridine-4-carboxamide
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Overview
Description
N-benzyl-3-hydroxypyridine-4-carboxamide is a chemical compound with the molecular formula C13H12N2O2 It is known for its unique structure, which includes a benzyl group attached to a hydroxypyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-hydroxypyridine-4-carboxamide typically involves the reaction of 3-hydroxypyridine-4-carboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-hydroxypyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-benzyl-3-pyridine-4-carboxamide.
Reduction: Formation of N-benzyl-3-hydroxypyridine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-hydroxypyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-hydroxypyridine-2-carboxamide
- N-benzyl-3-hydroxypyridine-5-carboxamide
- N-benzyl-3-hydroxyisonicotinamide
Uniqueness
N-benzyl-3-hydroxypyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the hydroxyl and carboxamide groups can affect the compound’s ability to form specific interactions with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-benzyl-3-hydroxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOPUDBIYAMBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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